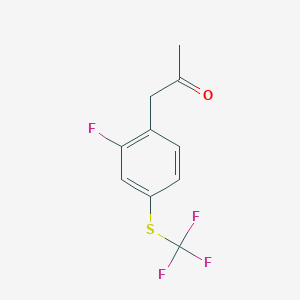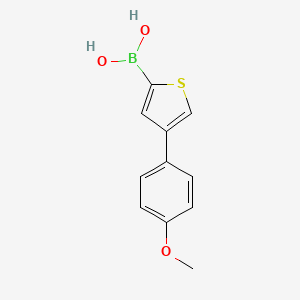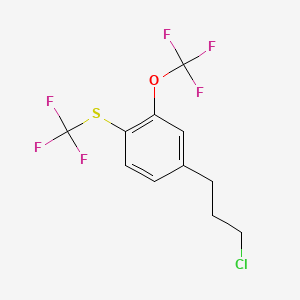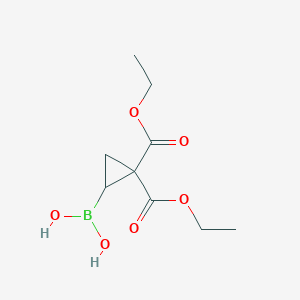
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C9H15BO6. This compound is characterized by the presence of a cyclopropyl ring substituted with two ethoxycarbonyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of cyclopropyl esters followed by oxidation to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various cyclopropyl derivatives, boronic esters, and complex organic molecules resulting from coupling reactions .
Scientific Research Applications
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- (2,2-Dimethoxycarbonyl)cyclopropylboronic acid
Uniqueness
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its dual ethoxycarbonyl substitution on the cyclopropyl ring, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules .
Properties
Molecular Formula |
C9H15BO6 |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
[2,2-bis(ethoxycarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H15BO6/c1-3-15-7(11)9(8(12)16-4-2)5-6(9)10(13)14/h6,13-14H,3-5H2,1-2H3 |
InChI Key |
SRHBUVTYTUCJTR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1(C(=O)OCC)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



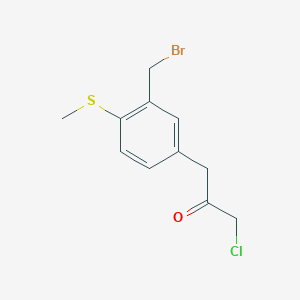
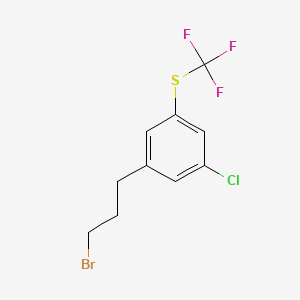

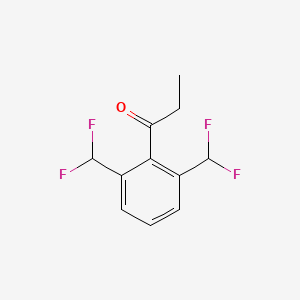
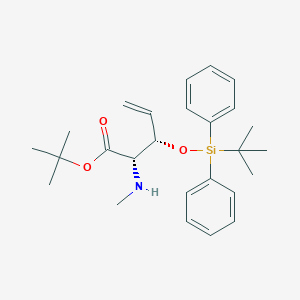
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
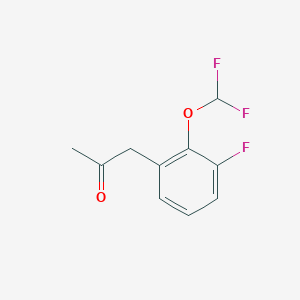
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

